5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole
Overview
Description
5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 1 and 4 positions.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include pyrrole derivatives, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and DNA, leading to diverse pharmacological effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or interacting with dna .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which are structurally similar to this compound, are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1H-pyrrole
- 1,4-dimethyl-2,3-dihydro-1H-pyrrole
- 5-chloro-2,3-dihydro-1H-pyrrole
Uniqueness
5-chloro-1,4-dimethyl-2,3-dihydro-1H-pyrrole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic characteristics.
Properties
IUPAC Name |
5-chloro-1,4-dimethyl-2,3-dihydropyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN/c1-5-3-4-8(2)6(5)7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLCYMNLUVLQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(CC1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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